cis-2,3-Piperidine dicarboxylic acid

Excitotoxicity Neurodegeneration Glutamate Receptors

cis-2,3-Piperidine dicarboxylic acid (cis-PDA) is a globally supplied racemic mixture functioning as a broad-spectrum antagonist at NMDA, AMPA and kainate receptors with unique NMDA partial agonist activity. Its 10-fold higher neurotoxic threshold (120 nmol vs. 12 nmol for trans-2,3-PDA) enables safer dose-ranging excitotoxicity studies. Rigid cis-conformation (2-CO₂H equatorial, 3-CO₂H axial) offers a defined scaffold for computational docking and SAR. Validated anticonvulsant in DBA/2 mouse models (0.52–1.8 mmol/kg i.p.). Aqueous solubility >100 mg/mL. ≥98% purity. For R&D only.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 46026-75-9
Cat. No. B1669090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Piperidine dicarboxylic acid
CAS46026-75-9
Synonyms2,3-piperidine dicarboxylate
2,3-piperidinedicarboxylic acid
cis-2,3-piperidine dicarboxylic acid
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C(=O)O)C(=O)O
InChIInChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1
InChIKeyPTLWNCBCBZZBJI-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

cis-2,3-Piperidine dicarboxylic acid (CAS 46026-75-9) – A Broad-Spectrum Excitatory Amino Acid Antagonist with Unique NMDA Partial Agonist Activity for Neuroscience Research Procurement


cis-2,3-Piperidine dicarboxylic acid (CAS 46026-75-9), also known as cis-PDA or cis-2,3-PDCA, is a cyclic amino diacid and a conformationally restricted analog of N-methyl-D-aspartic acid (NMDA) [1]. It functions as a non-selective, broad-spectrum antagonist at all three major ionotropic glutamate receptor subtypes: NMDA, AMPA, and kainate receptors [2]. Uniquely, it also exhibits partial agonist activity at NMDA receptors under specific experimental conditions, a dual functional profile that distinguishes it from purely selective antagonists or agonists [3]. Its molecular formula is C7H11NO4, with a molecular weight of 173.17 Da, and it is supplied as a racemic (±) mixture with high aqueous solubility (>100 mg/mL) suitable for both in vitro and in vivo neuropharmacological investigations .

Why cis-2,3-Piperidine dicarboxylic acid Cannot Be Substituted with Other Piperidine Dicarboxylate Isomers in Experimental Neuroscience


Piperidine dicarboxylic acid (PDA) isomers exhibit divergent and often opposing pharmacological profiles that are exquisitely sensitive to both the position of carboxyl groups and their stereochemical arrangement (cis vs. trans). While trans-2,3-PDA acts as a relatively pure NMDA receptor full agonist that induces convulsions, cis-2,3-PDA is a broad-spectrum antagonist with NMDA partial agonist properties and demonstrates anticonvulsant activity [1]. Similarly, cis-2,4-PDA is a weak NMDA antagonist, and cis-2,5-PDA acts as an NMDA agonist [2]. Substituting one PDA isomer for another in a research protocol can therefore invert the expected biological response—turning an antagonist into an agonist or an anticonvulsant into a convulsant—compromising experimental reproducibility and invalidating conclusions regarding glutamatergic neurotransmission.

cis-2,3-Piperidine dicarboxylic acid (46026-75-9) – Quantitative Comparative Evidence for Scientific Selection


cis-2,3-PDA Exhibits 10-Fold Higher Neurotoxic Threshold than trans-2,3-PDA Following Intrastriatal Injection in Rat Brain

In a direct head-to-head comparison of excitotoxic potency in adult rat striatum, the threshold dose for axon-sparing neuronal degeneration was 120 nmol for cis-2,3-piperidine dicarboxylate, compared to only 12 nmol for trans-2,3-piperidine dicarboxylate [1]. Quinolinic acid exhibited an intermediate threshold of 24 nmol [1]. This 10-fold difference in neurotoxic threshold quantifies the significantly reduced excitotoxic liability of the cis isomer relative to its trans counterpart, despite both being active in this model [1].

Excitotoxicity Neurodegeneration Glutamate Receptors

cis-2,3-PDA Demonstrates Anticonvulsant Activity at 0.52–1.8 mmol/kg i.p., Opposing the Convulsant Profile of trans-2,3-PDA

In DBA/2 mice genetically susceptible to sound-induced seizures, intraperitoneal (i.p.) injection of (±)-cis-2,3-piperidine dicarboxylic acid at doses of 0.52–1.8 mmol/kg conferred protection against seizures [1]. In stark contrast, trans-2,3-piperidine dicarboxylic acid administered i.p. induced myoclonus and convulsions, an effect that was blocked by the selective NMDA antagonist 2-amino-7-phosphonoheptanoic acid [1]. Intracerebroventricular (i.c.v.) administration also revealed distinct potency differences, with protection observed at 0.017–0.045 μmol for cis-2,3-PDA versus 0.018–0.33 μmol for trans-2,3-PDA [1].

Anticonvulsant Epilepsy In Vivo Pharmacology

cis-2,3-PDA Functions as a Partial NMDA Agonist (Ki = 17.1 μM) in Cerebellar cGMP Assay, Contrasting with Full Agonism of trans-2,3-PDA

In magnesium-free medium containing the phosphodiesterase inhibitor IBMX using immature (7–8 day) rat cerebellar slices, (±)-cis-2,3-PDA stimulated cyclic GMP formation, an effect completely blocked by the specific NMDA antagonist (±)-2-amino-7-phosphonoheptanoic acid with a Ki of 17.1 μM [1]. This confirms NMDA receptor-mediated partial agonism. In the same assay system, (±)-trans-2,3-PDA acted as a full NMDA agonist, exhibiting approximately half the potency of NMDA itself [1]. The production of cyclic GMP by trans-2,3-PDA was also blocked by the same NMDA antagonist [1].

NMDA Receptor Partial Agonism Cyclic GMP Signal Transduction

cis-2,3-PDA Adopts a Single Conformer in Aqueous Solution with 2-CO2H Equatorial and 3-CO2H Axial, Distinct from trans Isomer Conformations

At pH 7.4 in aqueous solution, cis-2,3-piperidine dicarboxylic acid exists predominantly as a single conformer with the 2-carboxyl group in an equatorial position and the 3-carboxyl group in an axial position [1]. This conformational preference contrasts with the trans-2,3 isomer, which adopts a different spatial arrangement of the carboxyl groups that is more favorable for NMDA receptor activation [1]. For comparison, the relatively inactive m-cis-piperidine-2,4-dicarboxylic acid exists as a single conformer with both carboxyl groups in equatorial positions [1].

Conformational Analysis Structure-Activity Relationship Molecular Modeling

Biological Activity of cis-2,3-PDA Is Almost Exclusively Associated with the (-)-Enantiomer, Which Likely Possesses D-Configuration at the α-Carbon

The activity of cis-2,3-PDA is almost exclusively associated with the (-)-enantiomer, which probably has the D-configuration at the α-carbon, whereas the (+)-enantiomer is essentially inactive [1]. This stereochemical requirement is consistent with other NMDA receptor antagonists and agonists, where the D-configuration is essential for interaction with the receptor [1]. Enantioselective synthesis methods have been developed to obtain the individual stereoisomers in enantiopure form for detailed pharmacological characterization [2].

Enantioselectivity Stereochemistry NMDA Receptor Chiral Pharmacology

cis-2,3-PDA Antagonism Is Concentration-Dependent: Selective for NMDA at Low Doses, Broad-Spectrum at Higher Doses

At relatively low ejecting currents (10–25 nA) in electrophysiological recordings from rat cortical neurones, cis-2,3-PDA selectively antagonized NMDA-evoked excitation without affecting responses to quisqualate or kainate [1]. At higher concentrations, cis-2,3-PDA blocks responses mediated by all three ionotropic glutamate receptor subtypes (NMDA, AMPA, and kainate) [2]. This concentration-dependent selectivity profile contrasts with purely selective antagonists like D-APV (NMDA-selective) or CNQX (AMPA/kainate-selective), which lack the ability to modulate multiple receptor populations simultaneously.

Receptor Pharmacology NMDA Antagonist AMPA/Kainate Receptors Dose-Response

cis-2,3-Piperidine dicarboxylic acid (46026-75-9) – Validated Research Application Scenarios Based on Comparative Evidence


In Vivo Studies of Glutamatergic Neurotoxicity and Neuroprotection

cis-2,3-PDA is suitable for in vivo excitotoxicity studies where a wider safety margin is required compared to more potent neurotoxins like trans-2,3-PDA or quinolinic acid. Its 10-fold higher neurotoxic threshold (120 nmol vs. 12 nmol) allows for dose-ranging studies of NMDA receptor modulation with reduced risk of unintended neurodegeneration, enabling investigation of sub-excitotoxic pharmacological effects [4]. This is particularly valuable for studies of chronic glutamate dysregulation and neuroprotective compound screening.

Pharmacological Differentiation of NMDA Receptor Partial Agonism from Full Agonism

The unique partial agonist profile of cis-2,3-PDA at NMDA receptors (Ki = 17.1 μM for antagonist blockade of its agonist effect) makes it an essential tool for distinguishing graded receptor activation from maximal receptor stimulation [4]. Researchers investigating NMDA receptor signaling cascades, synaptic plasticity, and excitotoxicity thresholds can use cis-2,3-PDA to probe the functional consequences of partial versus full receptor occupancy without inducing the excitotoxic ceiling effects characteristic of full agonists like trans-2,3-PDA or NMDA itself [4].

Anticonvulsant Drug Discovery and Epilepsy Model Validation

cis-2,3-PDA serves as a reference anticonvulsant compound in genetic epilepsy models, with established efficacy at 0.52–1.8 mmol/kg i.p. in DBA/2 mice [4]. Its opposite in vivo phenotype compared to trans-2,3-PDA (anticonvulsant vs. convulsant) provides a valuable positive control for validating glutamatergic mechanisms in seizure models and for benchmarking novel anticonvulsant candidates targeting ionotropic glutamate receptors [4].

Structure-Based Design of Conformationally Restricted Glutamate Receptor Ligands

The single-conformer geometry of cis-2,3-PDA (2-CO2H equatorial, 3-CO2H axial) provides a rigid molecular template for computational docking, molecular dynamics simulations, and structure-activity relationship (SAR) studies of ionotropic glutamate receptors [4]. This well-defined scaffold enables medicinal chemists to correlate specific spatial orientations of carboxyl groups with antagonist versus agonist activity, guiding the rational design of subtype-selective NMDA, AMPA, and kainate receptor modulators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2,3-Piperidine dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.